molecular formula C13H11Cl2N B13859525 N-[(3,5-dichlorophenyl)methyl]aniline

N-[(3,5-dichlorophenyl)methyl]aniline

Cat. No.: B13859525
M. Wt: 252.14 g/mol
InChI Key: ZMTXYVXIVCVYTK-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₃H₁₀Cl₂N, with a molecular weight of 260.13 g/mol. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing noncovalent inhibitors targeting viral proteases, as evidenced by its use in developing SARS-related therapeutics . The synthesis typically involves reductive amination between 3,5-dichlorobenzaldehyde and an aniline derivative, followed by purification via flash chromatography or RP-HPLC .

Properties

Molecular Formula

C13H11Cl2N

Molecular Weight

252.14 g/mol

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]aniline

InChI

InChI=1S/C13H11Cl2N/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8,16H,9H2

InChI Key

ZMTXYVXIVCVYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichlorophenyl)methyl]aniline typically involves the reaction of 3,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dichlorophenyl)methyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Role of Dichlorophenyl Group : The 3,5-dichlorophenyl group enhances lipophilicity and binding affinity in biological systems, making it prevalent in agrochemicals (e.g., iprodione ) and pharmaceuticals (e.g., BD 1008 ).
  • Toxicity Profile : Substitutents dramatically alter toxicity. NDPS, with a succinimide group, induces nephritis via proximal tubule damage , whereas N-[(3,5-dichlorophenyl)methyl]aniline lacks reported toxicity, likely due to its simpler structure.
  • Synthetic Utility : Compared to pesticidal dichlorophenyl-isoxazole derivatives , this compound is more commonly used as a building block in drug discovery rather than a final bioactive agent.

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects : The 3,5-dichloro substitution creates strong electron-withdrawing effects, stabilizing the compound against oxidation. This contrasts with analogs like 3,5-dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline (), where methoxy groups donate electrons, increasing reactivity in nucleophilic environments .
  • Solubility : The lack of polar groups in this compound reduces water solubility compared to EPA-listed amides and oxazolidinediones, which contain carbonyl or hydroxyl groups .

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